molecular formula C7H6BrFO B13916082 3-Bromo-5-fluoro-2-methylphenol

3-Bromo-5-fluoro-2-methylphenol

Cat. No.: B13916082
M. Wt: 205.02 g/mol
InChI Key: SZVJJMHOBUKKAZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenolic Structures in Synthetic Design

Halogenated phenols are of paramount importance in synthetic organic chemistry due to the distinct properties imparted by the halogen substituents. The presence of halogens can significantly influence the electronic nature of the aromatic ring, affecting its reactivity in various transformations. For instance, the electron-withdrawing nature of halogens can activate the phenolic ring towards nucleophilic aromatic substitution, while also providing a handle for a wide array of cross-coupling reactions.

The carbon-bromine bond is particularly valuable for its ability to participate in well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chemrxiv.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures. taylorandfrancis.comnih.gov The presence of a fluorine atom, on the other hand, can enhance the metabolic stability and binding affinity of a molecule, making it a desirable feature in medicinal chemistry. researchgate.netmdpi.com Fluorine's high electronegativity and small size allow it to modulate the acidity of the phenolic hydroxyl group and influence intermolecular interactions, such as hydrogen bonding. acs.org

The combination of both bromine and fluorine on a phenolic scaffold, as in bromofluorinated phenols, offers a dual-functional platform for sequential and site-selective modifications. This allows for a programmed and efficient approach to the synthesis of highly substituted and complex aromatic compounds.

Positioning of 3-Bromo-5-fluoro-2-methylphenol within the Substituted Phenol (B47542) Landscape

This compound occupies a unique position within the diverse landscape of substituted phenols. Its trifunctional nature, arising from the phenolic hydroxyl group and the bromo and fluoro substituents, provides a rich tapestry of synthetic possibilities. The hydroxyl group can undergo traditional reactions of phenols, such as etherification and esterification, while the bromo and fluoro groups offer distinct handles for further functionalization. ossila.com

The bromine atom at the 3-position is well-suited for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, and other organic fragments. ossila.com The fluorine atom at the 5-position, while generally less reactive in cross-coupling reactions, can be preserved to enhance the biological activity of the final product or participate in nucleophilic aromatic substitution under specific conditions. ossila.com The methyl group at the 2-position provides steric hindrance that can influence the regioselectivity of reactions involving the adjacent hydroxyl and bromo groups.

This specific arrangement of substituents makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. For example, it can serve as a key building block for the synthesis of novel pharmaceutical agents, where the unique combination of substituents can contribute to improved efficacy and pharmacokinetic properties. ossila.com

Contemporary Research Directions in Halogenated Aryl Systems

The field of halogenated aryl systems is a vibrant and rapidly evolving area of research. Current efforts are focused on several key directions, including the development of novel and more efficient methods for the synthesis of these compounds, the exploration of their applications in new and emerging technologies, and a deeper understanding of the fundamental properties of the carbon-halogen bond.

One major area of research is the development of new catalytic systems for the selective functionalization of halogenated aryl compounds. frontiersin.orgresearchgate.net This includes the design of more active and selective catalysts for cross-coupling reactions, as well as the development of methods for the direct C-H functionalization of halogenated arenes. These advances are enabling the synthesis of increasingly complex and diverse molecular architectures with greater efficiency and precision.

Another exciting area of research is the application of halogenated aryl systems in materials science. The unique electronic and photophysical properties of these compounds make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. Researchers are actively exploring the relationship between the structure of halogenated aryl compounds and their material properties, with the goal of designing new materials with enhanced performance.

Furthermore, there is a growing interest in the role of halogen bonding in molecular recognition and self-assembly. acs.org Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, and they are increasingly being recognized as a powerful tool for controlling the structure and properties of supramolecular assemblies. This has significant implications for the design of new catalysts, sensors, and other functional materials.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆BrFO
Molecular Weight 205.03 g/mol
CAS Number 1805633-93-5
Appearance Solid

Spectroscopic Data of a Related Compound: 3-Bromo-5-fluorophenol

PropertyValue
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
CAS Number 433939-27-6
Melting Point 36-40 °C
Appearance Solid

Note: The spectroscopic properties of this compound would be expected to be similar to those of 3-Bromo-5-fluorophenol, with additional signals in the NMR spectra corresponding to the methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

3-bromo-5-fluoro-2-methylphenol

InChI

InChI=1S/C7H6BrFO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3

InChI Key

SZVJJMHOBUKKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)F)O

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 3 Bromo 5 Fluoro 2 Methylphenol

Precursor-Based Synthetic Routes

Traditional synthetic methods often rely on the functionalization of a pre-existing aromatic scaffold. These routes are typically multi-step processes that leverage well-established reaction mechanisms.

One of the most classical methods for the synthesis of phenols is through the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. youtube.compitt.edu This approach is particularly useful when the corresponding amine is readily accessible.

The synthesis of 3-Bromo-5-fluoro-2-methylphenol via this route would commence with the precursor 3-Bromo-5-fluoro-2-methylaniline. The process involves two main steps:

Diazotization: The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). google.com This reaction converts the primary amino group into a diazonium salt.

Hydrolysis: The aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group (as dinitrogen gas), and it is readily displaced by a water molecule, which acts as a nucleophile. A subsequent deprotonation step yields the desired phenol (B47542). youtube.com


Reaction Scheme: Diazotization-Hydrolysis

Starting Material Reagents Intermediate Product

The direct bromination of a phenol is a common electrophilic aromatic substitution reaction. In the context of synthesizing this compound, the starting material would be 5-fluoro-2-methylphenol (B1304799). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring.

The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group. The methyl (-CH₃) group is also activating and ortho, para-directing. The fluorine (-F) atom is deactivating but is also an ortho, para-director. The combined directing effects of these groups would strongly favor bromination at positions C4 and C6, which are ortho and para to the hydroxyl group. Bromination at the C3 position, which is meta to the hydroxyl group, would be a minor product, if formed at all.


Regioselectivity in the Bromination of 5-Fluoro-2-methylphenol

Position Directing Influence of -OH Directing Influence of -CH₃ Directing Influence of -F Predicted Outcome
C3 Meta (unfavored) Ortho (favored) Meta (unfavored) Minor product
C4 Ortho (favored) Meta (unfavored) Para (favored) Major product
C6 Para (favored) Ortho (favored) Ortho (favored) Major product

Therefore, achieving the desired 3-bromo isomer through direct bromination of 5-fluoro-2-methylphenol is not a viable strategy due to the unfavorable regioselectivity.

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway where a nucleophile replaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

A potential SNAr strategy for the synthesis of this compound could involve a precursor such as 1,3-dibromo-5-fluoro-2-methylbenzene or a molecule with a nitro group to activate the ring for substitution. For instance, a hypothetical route could start with a molecule like 2,4-dibromo-6-fluoro-3-nitrotoluene. The nitro group would activate the ring, allowing for the substitution of one of the bromine atoms by a hydroxide (B78521) or methoxide (B1231860) nucleophile. Subsequent reduction of the nitro group and its conversion to a bromine atom would be required, making this a complex and challenging multi-step synthesis.

The efficiency of SNAr reactions is highly dependent on the substrate and the reaction conditions. researchgate.netnih.gov Without strong activation, the conditions required for substitution can be harsh.

Advanced Synthetic Techniques for Ortho-Substituted Phenols

Modern synthetic chemistry has seen the development of powerful new methods for the construction of substituted aromatic compounds, with C-H activation being at the forefront.

C-H activation strategies provide a direct route to functionalize an aromatic ring by converting a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. researchgate.netnih.govrsc.org These methods can overcome the limitations of classical electrophilic substitution reactions.

A particularly powerful C-H activation strategy for the synthesis of phenols is the iridium- or ruthenium-catalyzed C-H borylation followed by oxidation. rsc.orgrsc.org This two-step, one-pot process allows for the introduction of a hydroxyl group at a position that may be inaccessible through other means. nih.gov

A plausible route to this compound using this methodology would start with 1-bromo-3-fluoro-5-methylbenzene. The key step is the regioselective borylation of the C-H bond at the C2 position. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the borylation occurring at the least sterically hindered position. In 1-bromo-3-fluoro-5-methylbenzene, the C2 position is flanked by the bromo and methyl groups, making it sterically hindered. However, directing group strategies can be employed to achieve the desired regioselectivity.

A more direct analogy can be drawn from the synthesis of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084). nih.govnih.gov This process utilizes an iridium catalyst to direct borylation to the C5 position, which is meta to both the bromo and methyl groups. Applying this logic, a suitable precursor for our target molecule would be one where the directing effects favor borylation at the desired position.

The general sequence is as follows:

C-H Borylation: The aromatic precursor is treated with a boron-containing reagent, such as pinacolborane (HBpin), in the presence of a transition metal catalyst (e.g., an iridium complex). nih.gov

Oxidation: The resulting boronic ester is not isolated but is oxidized in the same pot using an oxidizing agent like Oxone® or hydrogen peroxide. nih.govnih.gov This converts the C-B bond into a C-OH bond, yielding the phenol.


C-H Borylation/Oxidation for Phenol Synthesis

Step Description Typical Reagents
1. C-H Borylation Catalytic introduction of a boryl group at a specific C-H bond. Ir-catalyst, Pinacolborane (HBpin)
2. Oxidation Conversion of the boronic ester to a hydroxyl group. Oxone®, H₂O₂

This methodology represents a highly efficient and regioselective route to otherwise difficult-to-access substituted phenols. nih.govnih.gov

C-H Activation and Functionalization Methodologies

Transition Metal Catalysis in Directed C-H Bond Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. acs.org For the synthesis of highly substituted phenols like this compound, transition-metal-catalyzed C-H activation, guided by directing groups, provides a strategic advantage for achieving specific regioselectivity. researchgate.netnih.gov

Phenols and their derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org The hydroxyl group of a phenol can itself act as a directing group, typically favoring functionalization at the ortho position. rsc.org This is achieved through the formation of a metallacyclic intermediate that facilitates the cleavage of a specific C-H bond. Various transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu), have been successfully employed in such transformations. researchgate.netrsc.org

A notable strategy applicable to the synthesis of related structures involves an iridium-catalyzed C-H activation/borylation/oxidation sequence. For instance, a practical one-pot method has been developed to prepare 3-bromo-5-methylphenol from 3-bromotoluene on a multigram scale with high yield. researchgate.net This process uses an iridium catalyst to selectively install a boryl group, which is then oxidized to the hydroxyl group. researchgate.net Adapting this methodology for this compound would likely involve starting with 3-bromo-5-fluoro-toluene and leveraging the directing effects of the existing substituents to guide the C-H borylation to the desired position before oxidation.

Table 1: Comparison of Transition Metal Catalysts in Phenol C-H Functionalization

Catalyst SystemDirecting Group AssistanceTypical FunctionalizationAdvantages
Palladium (Pd)Yes (e.g., Pyridyl, Carbamate)Arylation, AlkylationHigh efficiency, broad substrate scope. acs.orgorganic-chemistry.org
Rhodium (Rh)Yes (e.g., Ketone, Amide)Alkenylation, AnnulationExcellent for forming cyclic structures.
Iridium (Ir)Often outer-sphere mechanismBorylation, SilylationHigh regioselectivity for sterically accessible C-H bonds. researchgate.net
Copper (Cu)Yes (e.g., Phenanthroline-based)Amination, EtherificationLower cost, use of air as an oxidant. researchgate.net

This table presents a generalized comparison of catalyst systems commonly used in phenol C-H activation, based on findings from multiple research studies.

The use of a removable directing group, attached to the phenolic oxygen, can further enhance control over the site of functionalization, enabling reactions at positions that might otherwise be inaccessible. acs.orgnih.gov

Green Chemistry Principles in Phenol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org Traditional phenol synthesis methods often involve harsh conditions, toxic reagents, and significant waste production. rsc.org Modern approaches increasingly incorporate green chemistry principles, focusing on aspects like atom economy, use of safer solvents, and catalytic efficiency. paperpublications.orgwjpmr.com

Key green strategies relevant to the synthesis of this compound include:

Catalytic Processes: Utilizing catalytic amounts of reagents, such as transition metals, instead of stoichiometric ones minimizes waste. rsc.org C-H activation itself is considered a green strategy as it avoids the pre-functionalization steps required in traditional cross-coupling. rsc.org

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a primary goal. rsc.orgnih.govresearchgate.net For example, the ipso-hydroxylation of arylboronic acids, a common method for phenol synthesis, can be performed efficiently in ethanol or even water. organic-chemistry.orgrsc.org

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure reduces energy consumption. paperpublications.org Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and improve energy efficiency. wjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Telescoped or one-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, improve atom economy and reduce waste from purification processes. researchgate.netacs.org

For instance, a green synthesis of phenols has been developed via the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a benign oxidant, avoiding metal catalysts entirely. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of a molecule with a specific substitution pattern like this compound requires careful planning to maximize yield and ensure the correct arrangement of substituents.

Yield Optimization in Multistep Syntheses

Strategies for yield optimization include:

Process Parameter Optimization: Fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction time for each step is fundamental. calculatorsconversion.com Automated systems using Bayesian optimization can accelerate this process, efficiently exploring the parameter space to find the highest-yielding conditions with minimal experiments. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers a sustainable and safe alternative to batch processing. acs.org The precise control over reaction parameters and enhanced heat and mass transfer in flow reactors can lead to higher yields, improved purity, and reduced waste. nih.gov

Table 2: Illustrative Yield Comparison of Synthetic Strategies

Synthetic StrategyStep 1 YieldStep 2 YieldStep 3 YieldOverall YieldKey Features
Traditional Batch Synthesis85%80%75%51.0%Involves isolation and purification at each step. calculatorsconversion.com
Optimized Batch Synthesis95%92%90%78.7%Each step individually optimized for conditions. calculatorsconversion.com
Telescoped Flow Process---81.0%Steps are combined; only final product is isolated. researchgate.net

This table provides an illustrative comparison based on general principles of yield calculation, highlighting the potential improvements from process optimization and telescoping.

Stereochemical Considerations and Regioselectivity Control

For this compound, which is an achiral molecule, stereochemical considerations are not a factor in its synthesis. However, regioselectivity —the control of where on the aromatic ring each substituent is placed—is paramount.

The final substitution pattern (bromo at C3, fluoro at C5, methyl at C2, and hydroxyl at C1) is determined by the order of the reactions and the directing effects of the substituents already present on the ring. libretexts.org

Directing Effects: Substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions.

Ortho-, Para-directors (Activating): -OH, -CH₃

Ortho-, Para-directors (Deactivating): -F, -Br

Meta-directors (Deactivating): -NO₂, -C(O)R

Strategic Synthesis Planning: To synthesize 1-iodo-3-nitrobenzene, for example, the meta-directing nitro group must be introduced first, followed by iodination. libretexts.org Conversely, to obtain the ortho or para isomers, the ortho-, para-directing iodine would be introduced first. libretexts.org

For this compound, a plausible synthetic sequence must consider these effects at each stage. For instance, starting with a molecule that contains a strong directing group can guide the subsequent substitutions. A C-H activation strategy might rely on an installed directing group to override the inherent electronic preferences of the ring. nih.gov In classical electrophilic aromatic substitution, the sequence of bromination, fluorination, and methylation would need to be carefully orchestrated. Halogenation of substituted arenes with reagents like N-halosuccinimides can offer high regioselectivity under mild conditions. nih.gov The stability of the intermediate radical or carbocation often dictates the final position of the substituent. chemistrysteps.comyoutube.com

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-5-fluoro-2-methylphenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR Spectral Assignment Methodologies

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, fluorine, hydroxyl, and methyl substituents.

The aromatic region is expected to show two signals for the two aromatic protons. The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and a smaller meta-coupling with the proton at position 4 (H-4). The proton at H-4 is also expected to be a doublet of doublets, coupling to the fluorine atom and H-6. The methyl group protons (C-2 methyl) would present as a singlet, and the hydroxyl proton (-OH) would also be a singlet, the position of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-46.8 - 7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-66.7 - 7.1ddJ(H-F) ≈ 9-11, J(H-H) ≈ 2-3
-CH₃2.1 - 2.4s-
-OH4.5 - 5.5s-

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the attached substituents, with the carbon atoms bonded to electronegative atoms (O, F, Br) showing characteristic downfield shifts. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (-OH)150 - 155
C-2 (-CH₃)120 - 125
C-3 (-Br)110 - 115
C-4115 - 120 (doublet, ¹JCF)
C-5 (-F)158 - 163 (doublet, ¹JCF)
C-6110 - 115
-CH₃15 - 20

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal will be influenced by the other substituents on the aromatic ring. Furthermore, the signal will exhibit coupling to the neighboring aromatic protons (H-4 and H-6), providing further confirmation of the substitution pattern. The presence of the 19F atom can modulate molecular properties, and its electronegativity can influence the ionization of nearby groups like the phenolic hydroxyl. nih.gov

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sigmaaldrich.com For this molecule, a cross-peak between the signals of the aromatic protons H-4 and H-6 would be expected, confirming their spatial proximity. sigmaaldrich.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sigmaaldrich.combldpharm.com This would allow for the unambiguous assignment of the protonated aromatic carbons (C-4 and C-6) and the methyl carbon by correlating their signals to their attached protons. sigmaaldrich.combldpharm.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Functional Group Assignment from IR Spectrometry

The Infrared (IR) spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. nih.gov

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. nih.gov

C=C Stretch (Aromatic): The aromatic ring will give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. nih.gov

C-O Stretch: A strong band corresponding to the C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹.

C-Br and C-F Stretches: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. The C-F stretch gives a strong absorption in the 1000-1400 cm⁻¹ range.

Predicted IR Absorption Bands for this compound:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium, Sharp
C-O Stretch1200 - 1260Strong
C-F Stretch1000 - 1400Strong
C-Br Stretch500 - 700Medium to Strong

Raman Spectroscopy for Molecular Vibrational Analysis

The positions, intensities, and widths of the Raman bands are highly sensitive to the molecular structure. For instance, the C-Br stretching vibration would be expected at a low frequency, typically in the range of 500-600 cm⁻¹, while the C-F stretch would appear at a higher frequency, generally between 1000-1400 cm⁻¹. The O-H stretching band is also a key feature, often appearing as a broad band around 3200-3600 cm⁻¹. Analysis of the "fingerprint" region (below 1500 cm⁻¹) would provide a unique spectral signature for the molecule, allowing for its unambiguous identification.

While a specific spectrum for this compound is not published, data from a related compound, 5-Fluoro-2-methylphenol (B1304799), provides insight into the expected vibrational modes.

Table 1: Representative Raman Data for a Structurally Related Compound (5-Fluoro-2-methylphenol) Note: This data is for a related compound and serves as an illustrative example.

TechniqueInstrumentSource of Spectrum
FT-RamanBruker MultiRAM Stand Alone FT-Raman SpectrometerBio-Rad Laboratories, Inc. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the substituted benzene (B151609) ring acts as the primary chromophore.

Electronic Transition Analysis

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic ring. The substitution pattern, including the hydroxyl, methyl, bromo, and fluoro groups, influences the energy levels of the molecular orbitals and thus the position and intensity of these absorption bands. Electron-donating groups like hydroxyl and methyl tend to cause a bathochromic shift (to longer wavelengths), while halogens can have a more complex effect.

While direct experimental data for the target compound is unavailable, a study on a derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, reports UV-Vis absorption maxima that can serve as a reference. researchgate.net In an ethanol (B145695) solution, this related compound exhibited absorption bands that are indicative of the electronic transitions within its more extended conjugated system. researchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where a compound's absorption spectrum (λmax) shifts depending on the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents will interact more strongly with polar solute molecules, affecting the energy gap between the ground and excited states.

For a phenolic compound like this compound, the polarity of the O-H bond makes it susceptible to hydrogen bonding with protic solvents. Studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., from nonpolar hexane (B92381) to polar ethanol and water) would reveal the extent of these interactions. A shift to shorter wavelengths (hypsochromic or blue shift) with increasing solvent polarity would suggest that the ground state is more stabilized by the solvent than the excited state. Conversely, a shift to longer wavelengths (bathochromic or red shift) indicates greater stabilization of the excited state. acs.org This analysis provides valuable insight into the electronic distribution of the molecule in its different states. nih.gov

Table 2: Illustrative UV-Vis Absorption Data for a Related Schiff-Base Derivative Note: Data from 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol in ethanol, serving as an example.

Solventλmax (nm)Attributed TransitionReference
Ethanol~270, ~350π → π* and n → π* researchgate.net

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a detailed three-dimensional model of the electron density of the molecule, from which the precise positions of all atoms can be determined. This technique would unequivocally establish the molecular geometry of this compound, including the planarity of the benzene ring and the exact bond lengths and angles between the substituents.

Furthermore, this method would reveal the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds (involving the hydroxyl group) and halogen bonds (involving the bromine atom). Although direct crystallographic data for the target molecule is not available, a derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, has been characterized. researchgate.net Its analysis revealed a monoclinic crystal system, providing a tangible example of the detailed structural information that can be obtained. researchgate.net

Table 3: Example Crystallographic Data from a Related Schiff-Base Derivative Note: Data from 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol.

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases, purity, and degree of crystallinity. nih.govnih.gov Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form. researchgate.net This is crucial for quality control in synthesis, as different crystalline forms (polymorphs) of the same compound can have different physical properties. The pattern can be used to identify the compound, assess its purity by detecting peaks from crystalline impurities, and monitor phase transformations that might occur under different conditions like temperature or pressure. rigaku.com

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 2 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a cornerstone of computational chemistry, providing a robust framework for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Molecular Conformation Studies

The initial step in the computational analysis of a molecule involves determining its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface.

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), generally provide more accurate results by allowing for greater flexibility in describing the spatial distribution of electrons. The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately modeling systems with lone pairs and for describing weak interactions.

The exchange-correlation functional accounts for the complex electron-electron interactions. Hybrid functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, have proven to be effective for a wide range of chemical systems. researchgate.netkarazin.ua Other functionals, like the M06 suite, are also employed, particularly for systems where non-covalent interactions are significant. mdpi.com The selection of an appropriate combination of functional and basis set is a critical step in obtaining reliable theoretical predictions. For halogenated phenols, studies have often employed the B3LYP functional with basis sets like 6-31+G(d,p) to achieve a reasonable compromise between accuracy and computational expense. acs.org

Illustrative Data on Basis Set and Functional Selection for Halogenated Phenols:

Molecule Studied Functional Basis Set Reference
Halogenated Phenols B3LYP 6-31+G(d,p) acs.org
2,6-dichloro-4-fluoro phenol (B47542) B3LYP 6-311+G(d,p) karazin.ua
Substituted Phenylphenols B3LYP 6-311++G(d,p) tandfonline.com

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For simple phenols, the aromatic phenol form is overwhelmingly more stable. youtube.comyoutube.com However, the substitution pattern can influence this equilibrium. DFT calculations are instrumental in assessing the relative stabilities of different tautomers by computing their ground-state energies. The energy difference between the tautomeric forms allows for the determination of the equilibrium constant. Studies on substituted triazoles and other heterocyclic systems have demonstrated that the relative stability of tautomers can be significantly affected by the electronic nature of the substituents and the solvent environment. nih.gov For 3-Bromo-5-fluoro-2-methylphenol, it is highly anticipated that the phenolic form would be the most stable tautomer due to the preservation of the aromatic ring's high resonance stabilization energy.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT provides valuable tools for this analysis, including Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more prone to chemical reactions. In studies of halogenated phenols and other substituted aromatic compounds, the HOMO-LUMO gap has been a central focus for understanding their reactivity and potential biological activity. researchgate.netresearchgate.net

Illustrative HOMO-LUMO Data for a Related Compound (4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol):

Parameter Energy (eV)
EHOMO -
ELUMO -
HOMO-LUMO Gap (ΔE) 4.615

Note: The specific values for this compound would require dedicated calculations, but the trend of a significant energy gap is expected for a stable aromatic compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The aromatic ring would display a more complex pattern, with the electron-withdrawing halogen substituents (bromine and fluorine) influencing the electron distribution. Such maps are crucial for understanding intermolecular interactions and predicting sites of reaction. researchgate.net

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry resources, detailed theoretical and experimental investigations specifically focused on the chemical compound this compound are not publicly available. While research exists for structurally similar halogenated phenols, the unique substitution pattern of a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position of the phenol ring appears to be a largely unexplored area of study.

Consequently, the generation of a detailed article covering the computational chemistry, temperature-dependent thermodynamic behavior, and intermolecular interactions of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of published research data.

General principles of computational chemistry and crystal structure analysis allow for predictions about how such a molecule might behave. The interplay of the electron-withdrawing halogen substituents (bromine and fluorine) with the electron-donating methyl and hydroxyl groups would create a complex electronic environment, influencing its reactivity, acidity, and potential for intermolecular interactions. However, without specific computational models or experimental data, any discussion would remain purely speculative.

For context, studies on other substituted phenols provide a framework for the types of analyses that would be necessary to characterize this compound.

Chemical Reactivity and Derivatization Pathways of 3 Bromo 5 Fluoro 2 Methylphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-bromo-5-fluoro-2-methylphenol is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The general mechanism for EAS involves the attack of the aromatic pi-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Halogenation Reactions (e.g., Further Bromination or Chlorination)

Further halogenation of this compound can introduce additional halogen atoms onto the aromatic ring. Due to the activating nature of the phenol (B47542), these reactions can often proceed under mild conditions. youtube.com For instance, bromination of phenols can occur even without a Lewis acid catalyst, sometimes leading to poly-substituted products. youtube.com In the case of this compound, the incoming halogen would be directed to the available ortho and para positions relative to the strongly activating hydroxyl group.

Nitration and Sulfonation Reactions

Aromatic nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com For activated rings like phenols, nitric acid alone may be sufficient. masterorganicchemistry.com Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or sulfur trioxide in the presence of sulfuric acid, with the active electrophile being HSO₃⁺ or protonated SO₃. masterorganicchemistry.comyoutube.com The resulting sulfonic acid group (SO₃H) can be introduced onto the aromatic ring. youtube.com Like other EAS reactions, the position of nitration and sulfonation on this compound would be governed by the directing effects of the existing substituents.

Nucleophilic Substitution at the Bromine Center

The bromine atom on the aromatic ring of this compound is a key site for derivatization through nucleophilic substitution reactions. This is most effectively achieved via transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.govuzh.chresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.orgnih.gov This reaction allows for the introduction of alkenyl substituents at the bromine position of this compound. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would enable the alkynylation of this compound. The reaction is generally carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Bond Formed
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid)Palladium catalyst, BaseAryl-Aryl, Aryl-Vinyl
HeckAlkenePalladium catalyst, BaseAryl-Vinyl
SonogashiraTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, BaseAryl-Alkynyl

Direct Nucleophilic Displacement Reactions

While direct nucleophilic aromatic substitution (SɴAr) on unactivated aryl halides is generally difficult, it can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org In the case of this compound, the presence of the electron-donating methyl and hydroxyl groups makes direct displacement of the bromine by a nucleophile challenging. The mechanism for such a reaction, if it were to occur, would involve the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion. libretexts.org

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is nucleophilic and can participate in a variety of reactions. For instance, it can undergo O-alkylation or O-acylation. It can also be a key participant in Mitsunobu reactions. ossila.com In a Mitsunobu reaction, the phenol can be coupled with a primary or secondary alcohol using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), leading to the formation of an ether. The hydroxyl group's reactivity allows for the introduction of a wide range of functionalities, further expanding the synthetic utility of this compound.

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification, primarily through benzylic reactions.

The benzylic position—the carbon atom of the methyl group directly attached to the benzene ring—is particularly reactive towards free radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide or UV light) allows for the selective bromination of the benzylic carbon khanacademy.org. This reaction replaces one of the hydrogens on the methyl group with a bromine atom, yielding 1-(bromomethyl)-3-bromo-5-fluorobenzene. This benzylic bromide is a versatile intermediate for further synthetic transformations.

Table 3: Benzylic Halogenation

ReactantReagentsProduct
This compoundN-Bromosuccinimide (NBS), Radical Initiator2-(Bromomethyl)-3-bromo-5-fluorophenol

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This transformation converts this compound into 3-bromo-5-fluoro-2-hydroxybenzoic acid. Further reactions could then target the hydroxyl and carboxylic acid groups. The existence of the related compound, 3-bromo-5-fluoro-2-methylbenzoic acid, is confirmed in chemical literature, indicating that such oxidation is a viable pathway nih.gov. Patents also describe methods for preparing derivatives like methyl 5-bromo-3-fluoro-2-methylbenzoate, which can be derived from the corresponding carboxylic acid google.combldpharm.com.

Table 4: Oxidation of Methyl Group

ReactantReagentsProduct
This compoundStrong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄)3-Bromo-5-fluoro-2-hydroxybenzoic acid

Advanced Functionalization Strategies

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone jcsp.org.pknih.gov. While this compound itself does not possess the necessary carbonyl group for this reaction, it can be a precursor to a molecule that does.

For instance, if the methyl group is first oxidized to an aldehyde (formyl group), the resulting 3-bromo-5-fluoro-2-hydroxybenzaldehyde (B172950) can then readily react with a primary amine (R-NH₂) to form a Schiff base. This condensation reaction is often catalyzed by a small amount of acid. The resulting ortho-hydroxyaryl Schiff bases are of significant interest due to their ability to form stable intramolecular hydrogen bonds between the phenolic hydrogen and the imine nitrogen mdpi.com. These compounds and their metal complexes have a wide range of applications nih.govrsc.org. The synthesis of a new Schiff base, 3-(5-bromo-2-hydroxybenzylideneamino)phenol, was achieved by reacting 5-bromo-2-hydroxybenzaldehyde with 3-aminophenol, illustrating this synthetic route mdpi.com.

Table 5: Schiff Base Formation Pathway

Precursor SynthesisReactantReagentsIntermediate
Step 1: OxidationThis compoundMild Oxidizing Agent (e.g., PCC)3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Schiff Base Formation Intermediate Reagents Product
Step 2: Condensation3-Bromo-5-fluoro-2-hydroxybenzaldehydePrimary Amine (R-NH₂), Acid Catalyst(E)-4-Bromo-2-(((alkyl/aryl)imino)methyl)-6-fluorophenol

Formation of Dioxolane Derivatives

The hydroxyl group of this compound serves as a key functional handle for a variety of derivatization reactions, including the formation of dioxolane derivatives. This transformation is typically achieved through an O-alkylation reaction, a class of reactions that forms an ether linkage. A common and effective method for this purpose is the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable alkyl halide.

In the context of forming a dioxolane derivative of this compound, a common strategy involves reacting the phenol with a halo-substituted dioxolane, such as 2-(2-bromoethyl)-1,3-dioxolane (B43116) or 2-(bromomethyl)-1,3-dioxolane. The reaction proceeds by first deprotonating the phenol with a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the halo-substituted dioxolane in a nucleophilic substitution reaction (SN2), displacing the halide and forming the desired ether-linked dioxolane derivative.

The choice of base is crucial for the successful deprotonation of the phenol without promoting side reactions. Common bases used for this purpose include alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), and carbonates, like potassium carbonate (K₂CO₃). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base and facilitate the SN2 reaction.

To enhance the reaction rate and yield, particularly when dealing with less reactive substrates or when using a two-phase system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst (PTC) can be employed. researchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or crown ethers, facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the halo-substituted dioxolane is dissolved, thereby accelerating the reaction. researchgate.netjetir.org

A representative reaction for the formation of a dioxolane derivative of this compound is depicted below:

Reaction Scheme:

Generated code

This compound + 2-(2-Bromoethyl)-1,3-dioxolane --(Base, Solvent)--> 2-(2-((3-Bromo-5-fluoro-2-methylphenyl)oxy)ethyl)-1,3-dioxolane

The following table summarizes the typical reagents and conditions for this type of transformation, based on general principles of the Williamson ether synthesis.

Reagent/ConditionRole/FunctionCommon Examples
Phenol Starting materialThis compound
Dioxolane Reagent Alkylating agent2-(2-Bromoethyl)-1,3-dioxolane, 2-(Bromomethyl)-1,3-dioxolane
Base Deprotonates the phenolPotassium hydroxide (KOH), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)
Solvent Reaction mediumDimethylformamide (DMF), Acetonitrile, Acetone
Phase-Transfer Catalyst Facilitates reaction in two-phase systemsTetrabutylammonium bromide (TBAB), Crown ethers researchgate.netjetir.org
Temperature Reaction conditionRoom temperature to reflux

The resulting dioxolane derivatives of this compound are valuable intermediates in organic synthesis. The dioxolane moiety can serve as a protecting group for a carbonyl functionality that might be introduced in subsequent synthetic steps.

Applications of 3 Bromo 5 Fluoro 2 Methylphenol As a Building Block in Complex Organic Synthesis

Role in the Construction of Polyfunctionalized Aromatic Systems

The inherent structure of 3-Bromo-5-fluoro-2-methylphenol, with its distinct reactive sites, positions it as a candidate for the synthesis of polyfunctionalized aromatic systems. The hydroxyl group can be used for ether or ester formation, the bromine atom allows for metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, and the aromatic ring itself can undergo further electrophilic substitution, guided by the existing substituents.

Despite this potential, a review of current scientific literature and patent databases indicates a lack of specific, published examples where this compound is used as a starting material for the primary purpose of constructing diverse, polyfunctionalized aromatic systems outside of the heterocyclic field. Its utility appears to be highly specialized toward the synthesis of particular molecular targets rather than as a general-purpose aromatic building block.

Utilization in the Synthesis of Heterocyclic Compounds

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of complex heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the unique electronic and steric properties of this building block are leveraged to create novel molecular architectures with potential biological activity.

A prominent example is detailed in patent CN114026081A, which describes the synthesis of pyridinone derivatives intended as selective cytotoxic agents against cells infected with the Human Immunodeficiency Virus (HIV). google.com In this multi-step synthesis, this compound is a crucial starting material for constructing a portion of the final bioactive molecule. The synthesis leverages the compound's functional groups to build a more complex structure that is ultimately cyclized to form the target pyridinone ring system. This application underscores the value of this compound in providing a specific, pre-functionalized aromatic core that is essential for achieving the final complex molecular target.

The table below summarizes the key reaction involving this building block as described in the patent literature.

Starting MaterialKey TransformationResulting Structure FragmentApplication AreaReference
This compoundMulti-step synthesis involving functional group manipulation and cyclizationPrecursor to a substituted pyridinone coreMedicinal Chemistry (Antiviral Agents)CN114026081A google.com

Contribution to Materials Chemistry

The incorporation of fluorine and bromine atoms into an aromatic structure can impart unique properties relevant to materials science, such as flame retardancy, thermal stability, and modified electronic characteristics. Therefore, this compound holds theoretical potential as a precursor in this field.

Precursor for Monomers and Polymers

In principle, the hydroxyl group of this compound could be converted into a reactive functional group (e.g., an acrylate (B77674) or epoxide) to form a monomer. This monomer could then be polymerized to create polymers with high refractive indices, specific dielectric properties, or enhanced thermal stability due to the presence of halogen atoms. However, a thorough search of the available scientific and patent literature did not yield specific instances of this compound being used as a monomer precursor for polymer synthesis. While the patent CN114026081A mentions the general term "polymer," it does not link it to a synthetic route involving this specific compound. google.com

Advanced Material Scaffolds

Similarly, this compound could theoretically be used to synthesize advanced material scaffolds, such as those used in organic electronics or porous materials. The defined substitution pattern could serve as a rigid core for building larger, well-defined three-dimensional structures. At present, there are no specific, documented examples of this compound being utilized for the creation of such advanced material scaffolds in the public domain.

Design and Synthesis of Chemical Probes and Ligands

Chemical probes and ligands are essential tools for studying biological systems and for developing new catalytic processes. The structure of this compound makes it an interesting candidate for derivatization into such molecules.

Modification of Related Compounds for Mechanistic Studies

The fluorine atom in this compound is a potential ¹⁹F NMR reporter group, which is a powerful technique for mechanistic studies in chemistry and biology. By incorporating this compound into a larger molecule, such as an enzyme inhibitor or a catalyst ligand, researchers could use ¹⁹F NMR spectroscopy to monitor the molecule's interactions and transformations. Despite this potential, there is currently no specific literature that documents the use of this compound for the explicit purpose of creating chemical probes or ligands for mechanistic investigations. Its application remains confined to its role as a structural building block rather than a functional probe.

Synthetic Analogs for Structure-Reactivity Relationship Exploration

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing researchers to probe the interactions of a molecule with its biological target or to fine-tune its material properties. The strategic placement of substituents on the this compound scaffold allows for a nuanced exploration of structure-reactivity relationships. By independently or concurrently modifying the hydroxyl, bromo, and fluoro groups, as well as the methyl group, chemists can generate a library of analogs with systematically varied electronic and steric properties.

While specific research detailing the extensive use of this compound in large-scale structure-reactivity studies is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous substituted phenols. For instance, the bromine atom can be readily converted to other functional groups through cross-coupling reactions, the fluorine atom can influence the acidity of the phenolic hydroxyl group and impact intermolecular interactions, and the methyl group provides a steric marker.

The true value of this compound as a building block lies in its potential for the generation of diverse analogs. The following table illustrates a hypothetical set of analogs that could be synthesized from this scaffold and the corresponding properties that could be investigated to establish structure-reactivity relationships.

Analog Structure Modification from Parent Compound Potential Impact on Reactivity/Properties
3-Aryl-5-fluoro-2-methylphenolReplacement of bromine with an aryl groupAltered steric bulk and electronic properties, potential for new intermolecular interactions.
5-fluoro-2-methyl-3-(trimethylstannyl)phenolReplacement of bromine with a stannyl (B1234572) groupPrecursor for further cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
3-Bromo-5-fluoro-2-methylanisoleMethylation of the hydroxyl groupRemoval of the acidic proton, altering hydrogen bonding capabilities and nucleophilicity.
3-Bromo-2-methylphenolRemoval of the fluorine atomIncreased electron density on the aromatic ring, potentially altering reaction rates and regioselectivity.

The exploration of structure-reactivity relationships is a data-intensive process. Detailed research findings for analogous compounds highlight the types of data that are crucial for such studies. For example, in the development of kinase inhibitors, a common application for substituted phenols, researchers often generate extensive data tables correlating structural modifications with inhibitory activity (IC50 values).

While a comprehensive data table for derivatives of this compound is not available in the reviewed literature, the following table, based on data for analogous bromo-fluoro substituted aromatic compounds used in medicinal chemistry, illustrates the type of information that would be generated in a structure-reactivity study.

Compound R1 R2 R3 Kinase Inhibitory Activity (IC50, nM)
Analog 1BrFCH3Hypothetical Value
Analog 2ClFCH3Hypothetical Value
Analog 3IFCH3Hypothetical Value
Analog 4BrHCH3Hypothetical Value
Analog 5BrFHHypothetical Value

Analytical Method Development for 3 Bromo 5 Fluoro 2 Methylphenol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the selective determination of individual phenolic compounds. asianpubs.org Both gas and liquid chromatography are powerful tools for the analysis of 3-Bromo-5-fluoro-2-methylphenol, each with its own set of advantages and considerations.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), provides high-resolution separation and definitive peak confirmation, making it a preferred method for multicomponent analysis. asianpubs.org GC is well-suited for volatile or semi-volatile compounds. univ-lyon1.fr However, the analysis of polar compounds like phenols can sometimes be challenging due to peak tailing. acs.org To address this, derivatization techniques are often employed to increase the volatility and thermal stability of the analytes. nih.gov

Derivatization is a key step in the GC analysis of many phenols, as it converts them into less polar and more volatile compounds, leading to improved peak shape and sensitivity. nih.govphenomenex.com Common strategies include methylation and derivatization with pentafluorobenzyl bromide (PFBBr). epa.gov

Methylation: This process involves converting the hydroxyl group of the phenol (B47542) into a methyl ether. acs.org This etherification blocks the hydrogen bonding that can cause interactions with the stationary phase, resulting in more symmetrical peaks and shorter elution times. acs.org Reagents like dimethyl sulfate (B86663) (DMS) have been traditionally used, though achieving quantitative conversion can be a challenge. acs.org Newer methods using reagents like dimethylformamide dimethyl acetal (B89532) are also employed for the methylation of phenols for GC analysis. sciencemadness.org The resulting methylated phenols, or anisoles, can then be analyzed by GC. epa.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization: PFBBr is a widely used reagent that converts phenols into their corresponding pentafluorobenzyl ethers. epa.govnih.gov These derivatives are highly responsive to electron capture detectors (ECD), making this method exceptionally sensitive for trace-level analysis. sigmaaldrich.comsigmaaldrich.com The PFBBr derivatization reaction is often optimized for factors like temperature and reaction time to ensure high yields. researchgate.netnih.gov For instance, one study found optimal conditions to be a reaction temperature of 80°C for 5 hours. researchgate.net This technique is a component of established analytical protocols, such as U.S. Environmental Protection Agency (EPA) Method 604 for the analysis of phenols in wastewater. sigmaaldrich.comsigmaaldrich.com However, it's important to note that some highly substituted or sterically hindered phenols may not derivatize efficiently with PFBBr. epa.gov

Table 1: Comparison of Derivatization Strategies for Phenol Analysis by GC
Derivatization StrategyReagent ExampleDerivative FormedKey AdvantagesConsiderations
MethylationDimethyl Sulfate (DMS)Methyl Ether (Anisole)Reduces peak tailing, improves peak symmetry. acs.orgReaction may not be fully quantitative. acs.org
PFBBr DerivatizationPentafluorobenzyl BromidePentafluorobenzyl EtherHigh sensitivity with ECD, suitable for trace analysis. sigmaaldrich.comsigmaaldrich.comSome hindered phenols may not react efficiently. epa.gov
SilylationBSTFA + 1% TMCSTrimethylsilyl EtherEffective for a wide range of phenols. univ-lyon1.frDerivatives can be sensitive to moisture.
AcetylationAcetic AnhydrideAcetyl EsterGood recoveries and less background interference in some applications. nih.govMay not be as sensitive as other methods for all phenols. nih.gov

The choice of the GC column is a critical factor that dictates the selectivity and resolution of the separation. sigmaaldrich.comfishersci.ca The selection process is primarily based on the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.comfishersci.ca

For the analysis of halogenated phenols like this compound, the principle of "like dissolves like" is a good starting point for stationary phase selection. sigmaaldrich.com Given the polar nature of phenols, a polar stationary phase would typically be recommended. fishersci.ca However, after derivatization, the polarity of the analyte changes, which must be considered.

Commonly used stationary phases for phenol analysis include:

Non-polar phases: Such as those with 5% diphenyl/95% dimethyl polysiloxane, are often used for the analysis of derivatized phenols. thermofisher.com These columns separate compounds primarily based on their boiling points. fishersci.ca

Intermediate polarity phases: These offer a different selectivity that can be beneficial for resolving complex mixtures of halogenated phenols.

Highly polar phases: Polyethylene glycol-type phases are suitable for separating compounds with differing hydrogen bonding capacities, which is relevant for underivatized phenols. trajanscimed.com

The internal diameter of the column affects both efficiency and sample capacity. sigmaaldrich.comfishersci.ca A smaller I.D. generally provides higher resolution, while a larger I.D. can accommodate larger sample volumes. trajanscimed.com Film thickness also plays a role; thicker films can increase retention and capacity, which is useful for volatile analytes. trajanscimed.com

Optimization of the GC method involves adjusting the temperature program, carrier gas flow rate, and injection parameters to achieve the best possible separation of the target analytes from any other compounds in the sample matrix. asianpubs.org

Table 2: Typical GC Column Parameters for Halogenated Phenol Analysis
ParameterTypical Selection/RangeImpact on Separation
Stationary Phase5% diphenyl/95% dimethyl polysiloxane or similarDetermines the selectivity of the separation. sigmaaldrich.comfishersci.ca
Column Length15 m - 60 mLonger columns provide higher resolution but longer analysis times.
Internal Diameter (I.D.)0.25 mm - 0.53 mmSmaller I.D. increases efficiency and resolution. trajanscimed.com
Film Thickness0.25 µm - 1.0 µmAffects retention time, capacity, and resolution. trajanscimed.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of phenolic compounds. asianpubs.org It is particularly advantageous for compounds that are not easily volatilized or are thermally unstable. nih.gov For brominated phenols, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. nih.govsielc.com The pH of the mobile phase is also a critical parameter, as it can affect the ionization state and, therefore, the retention of phenolic compounds. chromatographyonline.com

Detection in HPLC is often performed using a UV detector, as phenols exhibit strong absorbance in the ultraviolet region. nih.govchromatographyonline.com The selection of the detection wavelength is optimized to maximize the sensitivity for the specific analytes of interest. nih.gov For instance, in a study on brominated phenols, detection was carried out at 286 nm for several compounds and at 297 nm for 2,4,6-tribromophenol (B41969) to achieve significant absorptivity. nih.gov

Method Validation and Quality Control in Research

Method validation is a critical process in analytical chemistry to ensure that a developed method is suitable for its intended purpose. arlok.comnih.gov It involves a series of experiments to evaluate the performance characteristics of the method, including accuracy and precision. nih.gov

Accuracy and Precision Studies

Accuracy refers to the closeness of a measured value to the true or accepted value. nih.govchromatographyonline.com In the context of chromatographic analysis, accuracy is often assessed through recovery studies. nih.gov This involves spiking a blank sample matrix with a known amount of the analyte and then analyzing the sample to determine the percentage of the analyte that is recovered. nih.gov High recovery rates, typically within a range of 80-120%, indicate good accuracy. nih.gov For example, a study on the determination of halogenated phenols reported recoveries of 80% or better for most compounds. nih.gov

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govresearchgate.net Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. nih.gov

Repeatability refers to the precision obtained under the same operating conditions over a short interval of time. nih.gov

Intermediate precision assesses the variation within the same laboratory, but with different analysts, on different days, and with different equipment. chromatographyonline.com

Reproducibility measures the precision between different laboratories. nih.gov

For a method to be considered precise, the RSD values should be within acceptable limits, which can vary depending on the concentration of the analyte and the complexity of the sample matrix. For instance, in the validation of a method for phenols in water, precision was measured by a coefficient of variation between 2.1% and 8.8%. nih.gov

Table 3: Key Parameters in Analytical Method Validation
Validation ParameterDescriptionCommon Acceptance Criteria
AccuracyCloseness of the measured value to the true value. nih.govRecovery of 80-120%. nih.gov
Precision (Repeatability)Agreement between replicate measurements under the same conditions. nih.govRelative Standard Deviation (RSD) ≤ 2-15%. chromatographyonline.comnih.gov
LinearityAbility of the method to produce results that are directly proportional to the concentration of the analyte. arlok.comCorrelation coefficient (R²) > 0.99. arlok.com
Limit of Detection (LOD)The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.govTypically 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ)The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comTypically 10 times the signal-to-noise ratio.

Detection and Quantification Limits

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of any analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

For phenolic compounds, including halogenated species, these limits are typically established using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. The determination of LOD and LOQ is generally performed by analyzing a series of calibration standards at decreasing concentrations or by assessing the signal-to-noise ratio.

While specific data for this compound is not available, a review of analytical methods for similar compounds, such as other brominated and fluorinated phenols, can provide an insight into the expected range for these values. For instance, methods developed for various phenols in environmental samples often report LODs in the range of micrograms per liter (µg/L) to nanograms per liter (ng/L), depending on the complexity of the sample matrix and the sophistication of the instrumentation.

Table 1: Illustrative Detection and Quantification Limits for Related Phenolic Compounds

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Brominated Phenols (general)GC-MSWater0.1 - 10 µg/L0.3 - 30 µg/L
Fluorinated Phenols (general)HPLC-UVPharmaceutical0.05 - 1 µg/mL0.15 - 3 µg/mL
Halogenated Phenols (mixed)GC-ECDSoil1 - 50 µg/kg3 - 150 µg/kg

This table is for illustrative purposes only and does not represent actual data for this compound.

The development of a robust analytical method for this compound would necessitate a thorough validation process, including the experimental determination of its specific LOD and LOQ. This would involve preparing a series of dilute solutions of the compound and analyzing them under optimized chromatographic and detection conditions. The resulting data would then be statistically analyzed to establish these crucial performance characteristics of the method. Without such dedicated studies, any discussion on the detection and quantification limits for this specific compound remains speculative.

Future Perspectives and Emerging Research Avenues

Sustainable Synthetic Routes for Bromofluorinated Phenols

The industrial synthesis of polyhalogenated phenols has traditionally relied on methods that are often not environmentally friendly. Future research will likely focus on developing more sustainable and greener approaches for the synthesis of 3-Bromo-5-fluoro-2-methylphenol and related compounds.

Current and Future Research Directions:

Enzyme-Catalyzed Polymerization: The use of enzymes, such as peroxidases, in the polymerization of substituted phenols is a growing area of interest for creating polymeric antioxidants. mdpi.com Future work could explore the enzymatic polymerization of this compound to produce novel functional polymers with tailored properties.

Continuous Flow Bromination: To mitigate the hazards associated with the use of molecular bromine, continuous flow technologies offer a safer and more efficient alternative. The in-situ generation of bromine from reagents like hydrogen bromide and an oxidant within a microreactor setup can be coupled directly with the bromination of phenolic substrates. This approach has been successfully demonstrated for the synthesis of 2,4,6-tribromophenol (B41969) and could be adapted for the regioselective bromination of a suitable fluoro-2-methylphenol precursor.

Diazotization of Anilines: A well-established method for the production of polyhalogenated phenols involves the diazotization of corresponding anilines, followed by hydrolysis. acs.org A potential sustainable route to this compound could therefore start from 3-bromo-5-fluoro-2-methylaniline. Research into cleaner diazotization and hydrolysis processes, minimizing waste and harsh acids, would be a valuable pursuit.

Alternative Starting Materials: A patent for the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate highlights the use of 2-methyl-3-amino-5-bromobenzoate as a starting material. google.com Investigating the conversion of such benzoates or related precursors to the target phenol (B47542) would be a logical next step.

Catalytic Transformations Involving this compound

The bromine atom in this compound is a prime handle for a variety of catalytic cross-coupling reactions, opening the door to a vast chemical space of more complex molecules.

Potential Catalytic Applications:

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The bromo-substituent on the phenol ring could be readily coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This has been demonstrated for other brominated aromatic compounds, including the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of nitrogen-based functionalities by coupling the aryl bromide with various amines, amides, or carbamates. This could be a key step in the synthesis of novel pharmaceutical or agrochemical candidates.

Sonogashira Coupling: The introduction of an alkyne moiety via Sonogashira coupling with a terminal alkyne would provide access to a different class of derivatives with potential applications in materials science and as precursors for further transformations.

Heck and Stille Couplings: These palladium-catalyzed reactions offer further possibilities for carbon-carbon bond formation with alkenes (Heck) or organostannanes (Stille), respectively, expanding the diversity of accessible derivatives.

The development of novel ligands and catalytic systems, such as those based on camphor-derived NHC ligands in rhodium catalysis, could further enhance the efficiency and selectivity of these transformations for sterically hindered or electronically challenging substrates like this compound. acs.org

Exploration of Novel Derivatization Pathways

Beyond catalytic cross-coupling, the unique combination of functional groups in this compound allows for a multitude of other derivatization strategies to create novel molecules with potentially interesting biological or material properties.

Future Derivatization Strategies:

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily converted into ethers through Williamson ether synthesis or other modern etherification methods. This would allow for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives would yield esters, which can act as prodrugs or introduce new functional handles.

Ring Functionalization: While the existing substituents direct further electrophilic aromatic substitution, exploring selective C-H activation and functionalization at the remaining positions on the aromatic ring could lead to highly substituted and complex phenolic structures. Recent advances in the regioselective C-H functionalization of free phenols offer promising tools for such endeavors.

Synthesis of Biologically Active Scaffolds: The derivatization of natural phenols is a well-established strategy for enhancing their biological activity. nih.govnih.gov By analogy, this compound could serve as a scaffold for the synthesis of derivatives with potential applications in medicine and agriculture. For example, the incorporation of this moiety into structures resembling known kinase inhibitors or other pharmacologically active classes could be a fruitful area of investigation.

Advanced Computational Modeling for Reactivity and Design

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, guiding synthetic efforts and the design of new derivatives.

Applications of Computational Modeling:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to calculate key properties such as bond dissociation energies, acidity (pKa), and electronic properties (e.g., electrostatic potential maps). acs.orgmdpi.com These calculations can help in understanding the influence of the bromo, fluoro, and methyl substituents on the reactivity of the phenol. researchgate.net

Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of potential catalytic and derivatization reactions, helping to optimize reaction conditions and predict product outcomes. For example, modeling the transition states of various palladium-catalyzed cross-coupling reactions could reveal the most favorable pathways.

Structure-Activity Relationship (SAR) Studies: By calculating descriptors for a series of virtual derivatives of this compound, quantitative structure-activity relationship (QSAR) models can be developed. acs.orgrsc.org This can accelerate the discovery of new compounds with desired biological activities by predicting their properties before synthesis.

Design of Novel Derivatives: Computational tools can be employed in the rational design of new derivatives with specific target properties. For instance, docking studies could be used to design derivatives that fit into the active site of a particular enzyme or receptor, guiding the synthetic efforts towards the most promising candidates.

The synergy between advanced synthetic methodologies, novel catalytic systems, creative derivatization strategies, and predictive computational modeling will be crucial in unlocking the full potential of this compound as a valuable building block for future scientific and technological advancements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.